
Benzene-1,3-dicarboximidamide;dihydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzene-1,3-dicarboximidamide;dihydrochloride is a chemical compound with the molecular formula C8H11ClN4This compound is characterized by the presence of two amidine groups attached to a benzene ring, with the hydrochloride salt form enhancing its solubility and stability .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Benzene-1,3-dicarboximidamide;dihydrochloride typically involves the reaction of m-phenylenediamine with cyanamide under acidic conditions. The reaction proceeds through the formation of intermediate compounds, which are subsequently converted to the desired product by the addition of hydrochloric acid .
Industrial Production Methods: In industrial settings, the production of this compound involves large-scale reactions in controlled environments. The process includes the use of high-purity reagents and stringent quality control measures to ensure the consistency and purity of the final product .
Analyse Des Réactions Chimiques
Types of Reactions: Benzene-1,3-dicarboximidamide;dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oximes or nitriles.
Reduction: Reduction reactions can convert the amidine groups to amines.
Substitution: The compound can participate in nucleophilic substitution reactions, where the amidine groups are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions.
Major Products Formed:
Oxidation: Formation of oximes or nitriles.
Reduction: Formation of amines.
Substitution: Formation of substituted benzene derivatives.
Applications De Recherche Scientifique
Benzene-1,3-dicarboximidamide;dihydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Employed in the study of enzyme inhibition and protein interactions.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials
Mécanisme D'action
The mechanism of action of Benzene-1,3-dicarboximidamide;dihydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site, thereby preventing substrate binding and subsequent catalytic activity. Additionally, it can interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions .
Comparaison Avec Des Composés Similaires
Benzene-1,4-dicarboximidamide;dihydrochloride: Similar structure but with amidine groups at the 1,4-positions.
Benzene-1,2-dicarboximidamide;dihydrochloride: Amidine groups at the 1,2-positions.
Terephthalimidamide dihydrochloride: Another related compound with different positional isomerism.
Uniqueness: Benzene-1,3-dicarboximidamide;dihydrochloride is unique due to its specific positioning of amidine groups at the 1,3-positions on the benzene ring. This unique arrangement imparts distinct chemical and biological properties, making it valuable for specific applications in research and industry .
Propriétés
Formule moléculaire |
C8H12Cl2N4 |
|---|---|
Poids moléculaire |
235.11 g/mol |
Nom IUPAC |
benzene-1,3-dicarboximidamide;dihydrochloride |
InChI |
InChI=1S/C8H10N4.2ClH/c9-7(10)5-2-1-3-6(4-5)8(11)12;;/h1-4H,(H3,9,10)(H3,11,12);2*1H |
Clé InChI |
RDRUXGAWPZVOJS-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC(=C1)C(=N)N)C(=N)N.Cl.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


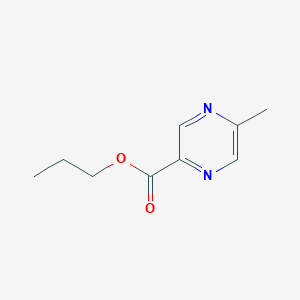
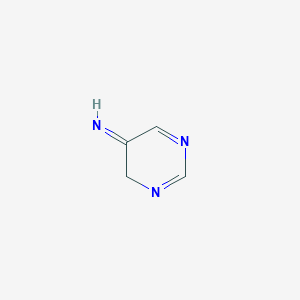


![3-{[3,5-Bis(dodecyloxy)phenyl]methoxy}-3-oxopropanoate](/img/structure/B12566108.png)
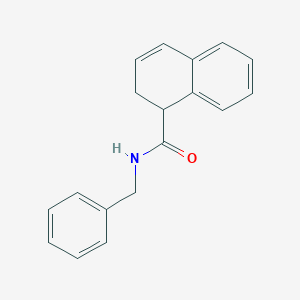

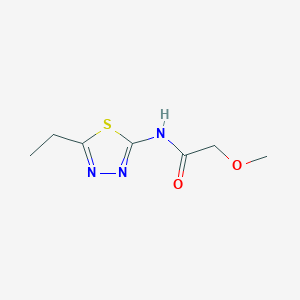
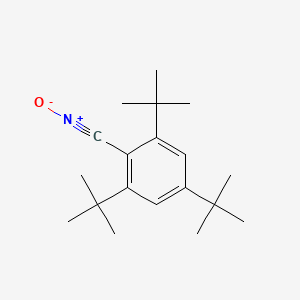
![Pyrido[2,3-B][1,4]oxazepine](/img/structure/B12566139.png)
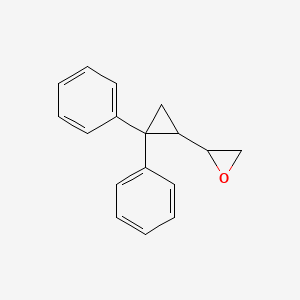

![3-(2-Methoxyphenyl)-6-phenyl-5,7-dihydro-[1,2,4]triazolo[3,4-b][1,3,5]thiadiazine](/img/structure/B12566167.png)
![2,2'-({3-Methoxy-4-[(E)-(4-nitrophenyl)diazenyl]phenyl}azanediyl)di(ethan-1-ol)](/img/structure/B12566168.png)
